molecular formula C11H11BrN2O2 B5246926 N'-(3-bromophenyl)-N-prop-2-enyloxamide

N'-(3-bromophenyl)-N-prop-2-enyloxamide

Cat. No.: B5246926
M. Wt: 283.12 g/mol
InChI Key: XGVCLRUKGCPCSK-UHFFFAOYSA-N
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Description

N'-(3-bromophenyl)-N-prop-2-enyloxamide is a halogen-substituted oxamide derivative characterized by a 3-bromophenyl group attached to an oxamide backbone and a propenyl (prop-2-enyl) substituent. Oxamides are known for their role in hydrogen-bonding networks, which influence crystallinity and solubility . The 3-bromophenyl moiety enhances electronic effects and may improve bioactivity, as seen in halogenated chalcones and carboxamides .

Properties

IUPAC Name

N'-(3-bromophenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h2-5,7H,1,6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVCLRUKGCPCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromophenyl)-N-prop-2-enyloxamide typically involves the reaction of 3-bromobenzoyl chloride with propargylamine under basic conditions. The reaction proceeds through the formation of an intermediate amide, which is then converted to the final oxamide product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for N’-(3-bromophenyl)-N-prop-2-enyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromophenyl)-N-prop-2-enyloxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce phenyl derivatives .

Scientific Research Applications

N’-(3-bromophenyl)-N-prop-2-enyloxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-bromophenyl)-N-prop-2-enyloxamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Chalcones

Example Compound : (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3)

  • Structure: Features a 3-bromophenyl group conjugated to a propenone (α,β-unsaturated ketone) system.
  • Synthesis : Prepared via Claisen-Schmidt condensation under microwave irradiation (700 W, 800°C, 3–8 min) .
  • Bioactivity : Exhibited cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 422.22 ppm), attributed to the electron-withdrawing bromine enhancing cellular uptake .

Cyclopropane Carboxamides

Example Compound : 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

  • Structure : Contains a cyclopropane ring fused to a carboxamide and 3-bromophenyl group.
  • Synthesis : Produced via amine coupling at room temperature (77% yield) .

Epoxide Carboxamides

Example Compound : 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide

  • Structure : Combines a 3-bromophenyl group with an oxirane (epoxide) ring and carboxamide.
  • Relevance : The oxirane ring introduces strain and reactivity, enabling nucleophilic ring-opening reactions absent in the oxamide derivative .
  • Crystallography : Analyzed via SHELX software, highlighting the role of hydrogen bonds (e.g., N–H⋯O) in stabilizing the crystal lattice .

Phenoxypropanamides

Example Compound: N-(3-bromophenyl)-2-phenoxypropanamide

  • Structure: Features a phenoxy group and carboxamide linked to a 3-bromophenyl moiety.
  • Comparison: The phenoxy group may enhance lipophilicity compared to the oxamide’s polar NH groups, influencing membrane permeability .

Data Tables

Table 1: Structural and Bioactive Comparison

Compound Molecular Weight Functional Groups Synthesis Method IC₅₀ (MCF-7)
N'-(3-bromophenyl)-N-prop-2-enyloxamide* ~309.1 Oxamide, propenyl, 3-bromophenyl Not reported Not tested
(E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on 313.2 α,β-unsaturated ketone Microwave irradiation 422.22 ppm
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide 323.2 Cyclopropane, carboxamide Amine coupling (RT) Not reported
3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide 332.2 Oxirane, carboxamide Darzens reaction Not reported

*Inferred data based on structural analogs.

Table 2: Hydrogen-Bonding Patterns

Compound Hydrogen Bonds Graph Set Analysis
This compound* N–H⋯O (oxamide), C–Br⋯H (weak) Likely R₂²(8) motifs
3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide N–H⋯O, C–Br⋯O R₂²(8) and C(6) chains

Research Implications

  • Synthetic Efficiency : Microwave-assisted methods (e.g., chalcone synthesis) offer faster reaction times (~3–8 min) compared to traditional heating .
  • Bioactivity Optimization : The 3-bromophenyl group consistently enhances cytotoxicity in chalcones and carboxamides, suggesting its utility in drug design .
  • Crystallography : SHELX remains a critical tool for resolving hydrogen-bonding networks, which dictate material properties .

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